molecular formula C13H24N2O4 B1344132 Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 209667-59-4

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No. B1344132
M. Wt: 272.34 g/mol
InChI Key: BWRNREIEPIQCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612201B2

Procedure details

Piperazine-1-carboxylic acid tert-butyl ester (2.62 g, 14 mmol), cesium carbonate (5 g, 15 mmol) and ethyl bromoacetate (1.56 ml, 14 mmol) was stirred at room temperature for 1 h. The mixture was partitioned between water (200 ml) and diethyl ether (2×100 ml). The combined organic phases were dried over magnesium sulphate and concentrated to give a yellow oil which crystallised to give 4-ethoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester as a pale yellow solid (2.6 g)
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.56 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water (200 ml) and diethyl ether (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallised

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.